molecular formula C19H22ClN3OS B7601636 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide

4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B7601636
M. Wt: 375.9 g/mol
InChI Key: AXDAQHDWYJYVOW-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide: . This compound features a benzamide core with a chlorophenyl sulfanylmethyl group and a 4-methylpiperazin-1-yl moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c1-22-10-12-23(13-11-22)21-19(24)16-4-2-15(3-5-16)14-25-18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAQHDWYJYVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common synthetic route includes the following steps:

  • Benzamide Formation: : The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydration conditions.

  • Chlorophenyl Sulfanylmethyl Group Introduction: : The chlorophenyl sulfanylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl sulfanyl compound reacts with a benzamide derivative.

  • Piperazine Derivative Addition: : The 4-methylpiperazin-1-yl group is typically added through a coupling reaction, where the piperazine derivative reacts with the benzamide intermediate under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the sulfanyl group, resulting in a chlorophenylmethyl derivative.

  • Substitution: : The piperazine ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Chlorophenylmethyl derivatives.

  • Substitution Products: : Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It has potential therapeutic applications, including the treatment of certain diseases or conditions.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-[(4-chlorophenyl)ethylamino]-N-(4-methylpiperazin-1-yl)benzamide

  • 4-[(4-chlorophenyl)methylamino]-N-(4-methylpiperazin-1-yl)benzamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide

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